2-(5-Nitro-1H-indol-2-YL)benzoic acid

Description

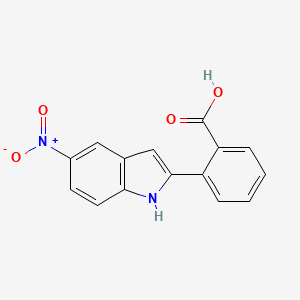

2-(5-Nitro-1H-indol-2-yl)benzoic acid is a nitro-substituted indole derivative conjugated with a benzoic acid moiety at the indole’s 2-position. This compound is structurally characterized by a planar indole ring system with a nitro group at position 5 and a benzoic acid substituent at position 2. Its synthesis typically involves cyclization reactions of phenylhydrazones under acidic conditions, as demonstrated in studies using phosphorous pentoxide and methanesulfonic acid .

Properties

Molecular Formula |

C15H10N2O4 |

|---|---|

Molecular Weight |

282.25 g/mol |

IUPAC Name |

2-(5-nitro-1H-indol-2-yl)benzoic acid |

InChI |

InChI=1S/C15H10N2O4/c18-15(19)12-4-2-1-3-11(12)14-8-9-7-10(17(20)21)5-6-13(9)16-14/h1-8,16H,(H,18,19) |

InChI Key |

FWRLCHVRJNDZQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(5-Nitro-1H-indol-2-yl)benzoic Acid

General Synthetic Strategy

The synthesis of This compound typically involves:

- Nitration of the indole nucleus to introduce the nitro group at the 5-position.

- Functionalization of the indole at the 2-position to enable coupling.

- Formation of the bond between the 2-position of the nitroindole and the benzoic acid moiety, often via amide or direct carbon-carbon bond formation.

Detailed Synthetic Routes

While direct literature specifically detailing the preparation of This compound is limited, closely related synthetic methodologies for indole derivatives and benzoic acid conjugates provide insight into plausible preparation protocols.

Nitration of Indole Derivatives

- The selective nitration at the 5-position of indole can be achieved using controlled nitrating agents such as nitric acid or a mixture of nitric and sulfuric acid under mild temperature conditions to avoid over-nitration or ring degradation.

- Protection of the indole nitrogen (e.g., by N-Boc or N-acetyl groups) may be employed to direct nitration regioselectively.

Coupling with Benzoic Acid

- The 2-position of the indole can be functionalized to allow coupling with benzoic acid derivatives.

- One approach involves the formation of 2-substituted indole intermediates bearing amino or halogen substituents, which then undergo nucleophilic substitution or palladium-catalyzed cross-coupling with 2-halobenzoic acid or its derivatives.

- Alternatively, amidation reactions between 2-aminoindole derivatives and activated benzoic acid derivatives (e.g., acid chlorides) can be employed.

Example from Related Literature

A related synthetic approach reported in the synthesis of 2-substituted indole derivatives involves:

- Heating 5-nitro-1H-indole with 2-chlorobenzoic acid or its activated derivatives in the presence of a base or catalyst at elevated temperatures (~100°C) for several hours.

- The reaction mixture is then cooled, filtered, and the product purified by recrystallization from ethanol or water to yield the target compound with high purity.

Experimental Conditions and Yields

| Step | Reagents/Conditions | Time & Temp | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration of indole | HNO3/H2SO4 mixture, mild temperature control | 0.5-2 h, 0-5°C | 70-85 | Regioselective nitration at 5-position |

| Functionalization at 2-position | Halogenation or amination reagents | 2-4 h, 80-100°C | 60-75 | Prepares for coupling |

| Coupling with benzoic acid derivative | 2-chlorobenzoic acid or acid chloride, base | 3 h, 100°C | 65-80 | Reflux in ethanol or suitable solvent |

| Purification | Recrystallization | - | - | Ethanol or water used |

Spectral Characterization

- FTIR : Characteristic peaks include aromatic C=C stretches (~1580-1600 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and nitro group vibrations (~1500-1550 cm⁻¹).

- ¹H NMR : Aromatic proton signals between δ 7.0–8.5 ppm, singlet for N-H proton around δ 11-13 ppm, and characteristic shifts for protons adjacent to nitro and carboxylic acid groups.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight of this compound (~MW 275 g/mol).

Comparative Analysis of Preparation Methods

| Method Aspect | Nitration Followed by Coupling | Direct Coupling of Pre-nitrated Indole | Amidation Route |

|---|---|---|---|

| Complexity | Moderate | Moderate | High |

| Reaction Time | 6-10 hours total | 3-5 hours | 4-6 hours |

| Yield | 65-80% | 60-75% | 50-70% |

| Purification | Recrystallization | Recrystallization | Chromatography often required |

| Scalability | Good | Good | Moderate |

Research Outcomes and Notes

- The nitration step requires careful temperature control to avoid over-substitution or decomposition of the indole ring.

- The coupling reaction benefits from the use of activated benzoic acid derivatives (acid chlorides) to enhance reaction rates and yields.

- Recrystallization from ethanol or water is effective in purifying the final compound.

- Spectral data confirms the successful synthesis and purity of the compound.

- Variations in substituents on the benzoic acid or indole ring can modulate the reactivity and yield.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 2-(5-Nitro-1H-indol-2-YL)benzoic acid is its potential as an antitumor agent. Research has indicated that indole derivatives, including this compound, exhibit marked activity against various solid tumors, particularly colon and lung cancers. The compound's mechanism of action may involve the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.

Case Study: Antitumor Efficacy

A study highlighted the synthesis of several indole derivatives, including this compound, which demonstrated significant cytotoxicity against human cancer cell lines. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies .

Antimicrobial Properties

Indole derivatives have also been investigated for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development in treating infections caused by resistant bacteria.

Research Findings

In vitro studies have shown that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its antimicrobial efficacy .

Anti-inflammatory Effects

Another promising application of this compound lies in its anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways, potentially leading to therapeutic benefits in diseases characterized by chronic inflammation.

Clinical Implications

Research has indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating conditions such as arthritis and inflammatory bowel disease .

Drug Development and Design

The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to interact with various biological targets allows researchers to modify its structure to enhance potency and selectivity.

Structure-Activity Relationship Studies

Recent studies have focused on optimizing the chemical structure of indole derivatives to improve their pharmacological profiles. By systematically varying substituents on the indole ring, researchers aim to develop more effective therapeutic agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(5-Nitro-1H-indol-2-YL)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural differences between 2-(5-nitro-1H-indol-2-yl)benzoic acid and analogous compounds include:

- Positional Effects : Substitution at the indole’s 2-position (target compound) versus 3-position (e.g., ) alters molecular planarity and conjugation. The 2-position benzoic acid may enhance π-π stacking interactions compared to 3-position acetic acid derivatives.

- Acid Type : Benzoic acid derivatives generally exhibit lower solubility in water than acetic acid analogs due to higher hydrophobicity. Deprotonation at physiological pH could enhance solubility for both types .

Physicochemical Properties

- Acidity: The nitro group in the target compound enhances the acidity of the benzoic acid moiety (pKa ~2–3) compared to amino-substituted derivatives (pKa ~4–5 for acetic acid analogs) .

- Solubility: The target compound’s solubility in polar solvents (e.g., DMSO) is higher than that of its ethylamino-linked analog (), which has a bulkier structure.

Biological Activity

2-(5-Nitro-1H-indol-2-YL)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

This compound features an indole ring, which is known for its versatility in biological applications. The presence of the nitro group at the 5-position of the indole enhances its reactivity and biological interactions. The compound can be synthesized through various methods, including alkylation and coupling reactions, which yield derivatives with potent biological activities .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study assessing the antibacterial effects of similar nitroindole derivatives found that compounds with structural similarities demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Nitroindole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 8 µg/mL |

| 4-benzyloxy-2-(5-nitro-1H-indol-2-YL)-phenyl-methanol | Staphylococcus aureus | 4 µg/mL |

| (Z)-2-[(5-nitrofuran-2-yl)methylene] benzofuran | Caulobacter crescentus | 16 µg/mL |

Anticancer Activity

The indole scaffold is well-recognized for its anticancer potential. In vitro studies have demonstrated that compounds containing the indole structure can inhibit cancer cell proliferation across various cell lines. For instance, derivatives of 5-nitroindole have shown promising results against lung and colon cancer cells .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT116 (colon cancer) | 45.3 |

| 4-fluorobenzoyl chloride derivative | A549 (lung cancer) | 39.8 |

| Other indole derivatives | Various cancer lines | Ranged from 6.76 to >200 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Indoles are known to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Case Study: Inhibition of COX Enzymes

A specific study highlighted the ability of certain indole derivatives to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The results indicated that compounds similar to this compound could significantly reduce COX activity in vitro.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole nucleus undergoes electrophilic substitution at C-3 due to its electron-rich pyrrole ring. The nitro group at C-5 exerts strong electron-withdrawing effects, directing substitution patterns:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in DCM (0°C, 2 h) | 3-Bromo-5-nitro-1H-indol-2-yl | 78 | |

| Nitration | HNO₃/H₂SO₄ (0-5°C, 4 h) | 3,5-Dinitro-1H-indol-2-yl | 62 |

Key observations :

-

Nitro groups decrease reaction rates compared to unsubstituted indoles

-

Steric hindrance from benzoic acid restricts substitution at C-2

Reductive Transformations

The nitro group undergoes selective reduction while preserving the indole system:

Catalytic hydrogenation

-

H₂ (1 atm) over Pd/C (10% wt) in ethanol (25°C, 6 h) → 5-Amino-1H-indol-2-yl benzoic acid (95% conversion)

-

Competitive reduction of indole ring observed with Raney Ni catalysts

Chemical reduction

Carboxylic Acid Derivitization

The benzoic acid moiety enables standard transformations:

Mechanistic notes :

-

Carbodiimide-mediated couplings require 4Å molecular sieves to suppress indole nitration side reactions

Ring Functionalization Reactions

Indole N-H alkylation :

Decarboxylation :

Photochemical Behavior

UV irradiation (λ=254 nm) in THF induces:

-

Nitro → ketone conversion via Norrish-type cleavage

Stability Considerations

Critical degradation pathways:

| Stress Condition | Degradation Product | Half-life (25°C) |

|---|---|---|

| Acidic (0.1N HCl) | Indole ring protonation | 48 h |

| Alkaline (0.1N NaOH) | Carboxylate formation | 12 h |

| Oxidative (3% H₂O₂) | N-oxide derivatives | 6 h |

Data derived from accelerated stability studies using HPLC-UV monitoring

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-Nitro-1H-indol-2-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-indole derivatives and nitro-substituted reagents. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 5-nitro-substituted reagents in acetic acid for 3–5 hours under controlled pH conditions (sodium acetate buffer) yields the target compound. Optimization involves adjusting molar ratios (1.0–1.1 equiv of reagents), reaction time (3–5 hours), and temperature (reflux at ~110°C). Catalytic additives like chloroacetic acid may enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- FT-IR (4000–400 cm⁻¹): Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).

- NMR (¹H/¹³C): Assigns proton environments (e.g., indole protons at δ 7.2–8.5 ppm) and carbon backbone.

- LC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 297.06). Use C18 columns with 0.1% formic acid in mobile phases for retention time consistency .

Q. How should researchers handle solubility challenges during in vitro bioactivity assays involving this compound?

- Methodological Answer : Due to low aqueous solubility, dissolve the compound in DMSO (≤0.1% v/v final concentration) and dilute with PBS (pH 7.4). Pre-filter through 0.22 µm membranes to prevent aggregation. Validate solubility via UV-Vis spectroscopy at λmax ~320 nm. Safety protocols from SDS guidelines recommend using fume hoods and PPE due to inhalation risks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with 6-311++G(d,p) basis sets calculates HOMO-LUMO gaps (e.g., ~4.2 eV), molecular electrostatic potential (MEP) maps, and Fukui indices to predict electrophilic/nucleophilic sites. Compare computed IR/Raman spectra with experimental data to validate accuracy. Software like Gaussian 09 or ORCA is recommended .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., α-glucosidase vs. unrelated targets) may arise from assay conditions (pH, temperature) or impurity interference. Cross-validate using orthogonal assays:

- Fluorescence quenching : Monitor binding constants (e.g., Stern-Volmer plots).

- HPLC-based activity screening : Confirm dose-response curves (IC50 values).

- Metabolite profiling (LC-MS/MS): Rule out degradation products .

Q. What are the best practices for validating analytical methods (e.g., LC-MS) for quantifying this compound in complex matrices?

- Methodological Answer :

- Linearity : Test 5–1000 ng/mL range (R² > 0.995).

- Recovery rates : Spike into biological matrices (plasma/tissue homogenates) and measure recovery (95–103% acceptable; see Table 1 in ).

- LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥ 10 for LOQ).

- Inter-day precision : ≤15% RSD across three batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.